

# Basic principles of acriflavine staining in cell biology

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An In-depth Technical Guide to **Acriflavine** Staining in Cell Biology

## Introduction

**Acriflavine** (ACF) is a versatile acridine dye first synthesized in 1912 by Paul Ehrlich.<sup>[1]</sup> Initially recognized for its potent antibacterial and antiseptic properties, it was used extensively as a topical treatment during World War I.<sup>[1]</sup> Today, **acriflavine**'s utility has expanded significantly within cell biology and drug development, primarily due to its fluorescent properties and its ability to interact with nucleic acids.<sup>[1][2]</sup> It is a mixture of 3,6-diamino-10-methylacridine chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).<sup>[1]</sup>

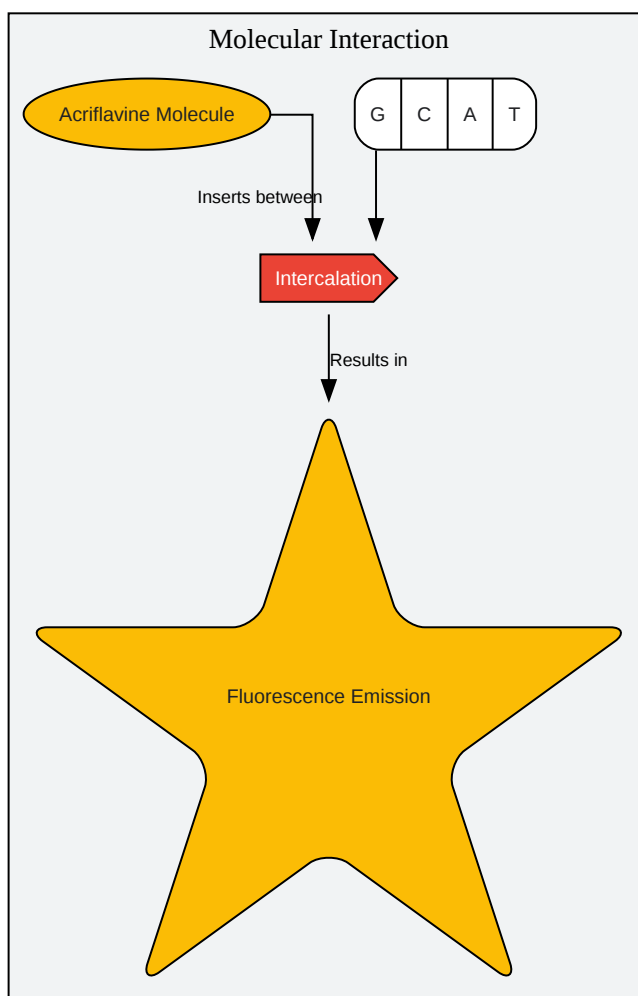
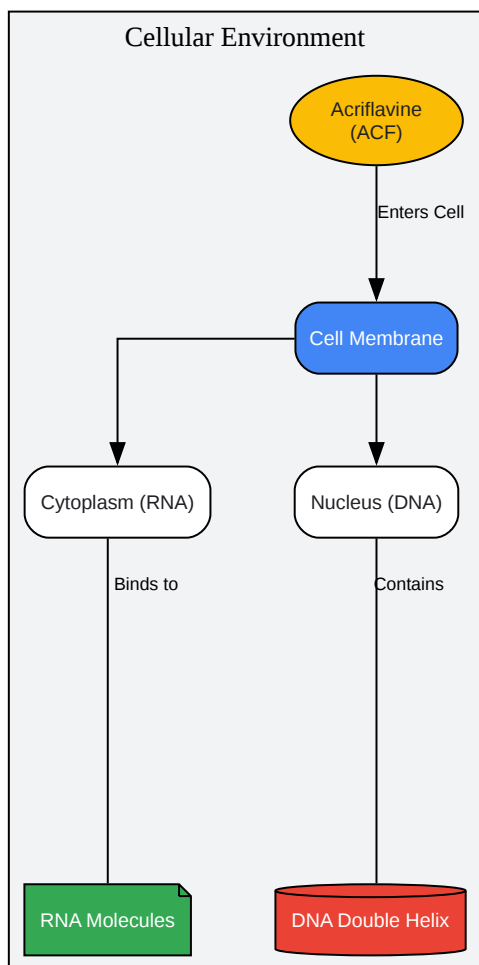
This guide provides a comprehensive overview of the core principles of **acriflavine** staining, its mechanisms of action, key applications, and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.

## Core Principles of Acriflavine Staining

### Mechanism of Action: Nucleic Acid Intercalation

The primary mechanism behind **acriflavine**'s function as a cellular stain is its ability to intercalate into nucleic acids.<sup>[1]</sup> As a flat, aromatic molecule, **acriflavine** inserts itself between the adjacent base pairs of double-stranded DNA.<sup>[1][3]</sup> This interaction alters the structure of the DNA strand, which can interfere with cellular processes like transcription and replication and inhibit topoisomerases I and II.<sup>[1][4]</sup> **Acriflavine** also demonstrates an affinity for RNA, allowing for the fluorescent labeling of high molecular weight RNA molecules.<sup>[2]</sup> This binding to

both DNA and RNA makes it a valuable tool for the simultaneous analysis of these crucial cellular components.[2][5]



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Caption: Mechanism of **acriflavine** entry into a cell and intercalation with DNA.

## Fluorescence Properties

**Acriflavine** is a fluorochrome, meaning it absorbs light at one wavelength and emits it at a longer wavelength. Its spectral properties are highly dependent on the solvent environment. This variability is a critical consideration for experimental design and microscopy filter selection. When bound to nucleic acids, its fluorescence is significantly enhanced, allowing for clear visualization against a dark background.

## Data Presentation

**Table 1: Fluorescence Properties of Acriflavine in Various Solvents**

Solvent	Excitation ( $\lambda_{ex}$ )	Emission ( $\lambda_{em}$ )	Citation
Water	416 nm	514 nm	
Methanol	424 nm	518 nm	
Ethanol	426 nm / 463 nm	524 nm / 490 nm	
Propanol	430 nm	512 nm	
Butanol	430 nm	526 nm	
Formamide	434 nm	524 nm	
Glycerol	432 nm	540 nm	
pH 8.5 Buffer	265 nm / 451 nm	502 nm	[6][7][8]

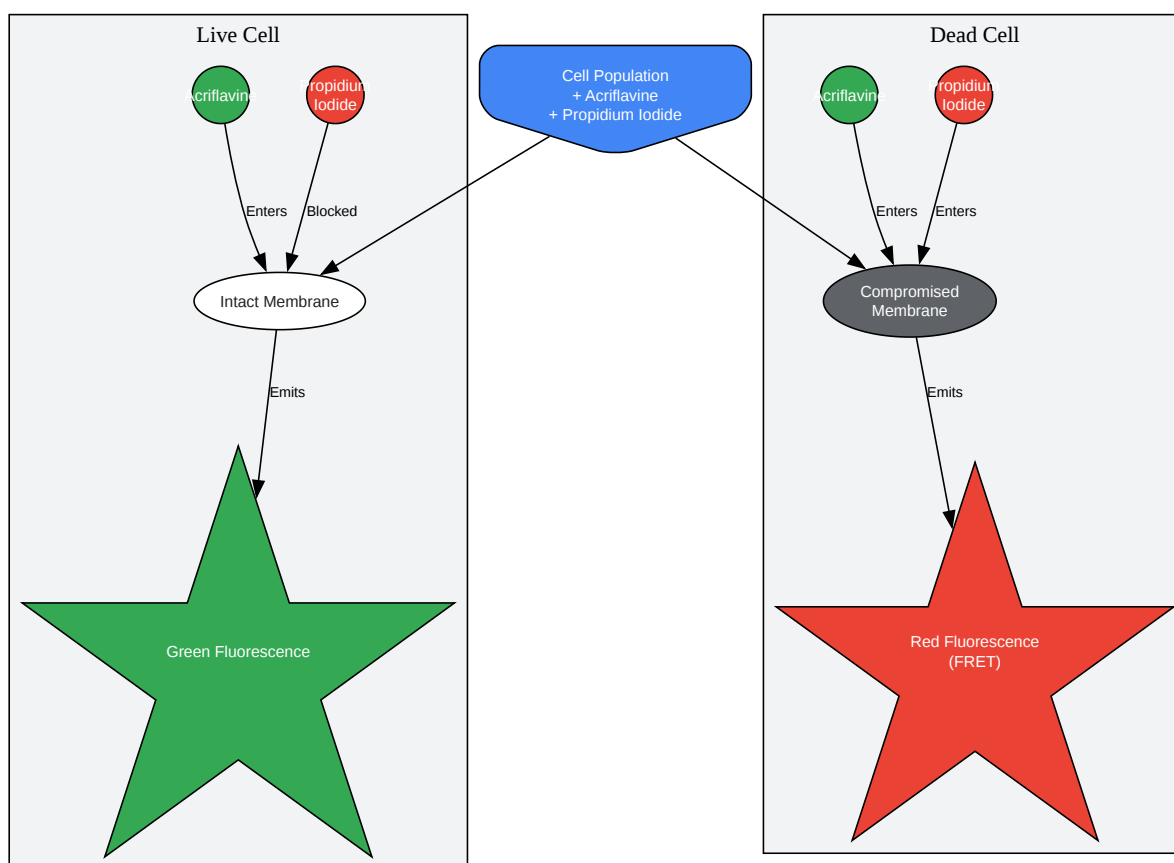
**Table 2: Typical Working Concentrations for Acriflavine Staining**

Application	Cell/Tissue Type	Working Concentration	Citation
Meiotic Chromosome Staining	Neurospora (Fungus)	100-200 µg/mL	[9]
Direct Detection	Labyrinthulomycetes (Protists)	0.05% (500 µg/mL)	[10]
Cell Viability/Apoptosis	Primary Hemangioblastoma Cells	1-100 µM	[11]
General Cell Staining	Cultured Cells	1-10 µg/mL (Typical Range)	

## Key Applications in Cell Biology

### Cell Viability and Apoptosis Assays (Acriflavine/Propidium Iodide Method)

**Acriflavine** is often used in combination with propidium iodide (PI) for a dual-staining method to assess cell viability.[12] The principle relies on the differential permeability of live and dead cells. **Acriflavine** is membrane-permeable and stains the nucleus of all cells green.[12][13] PI, however, can only enter cells with compromised membranes (i.e., dead or dying cells) and stains their nuclei red.[12][13] When both dyes are present, Förster resonance energy transfer (FRET) occurs in dead cells, where the PI signal absorbs the **acriflavine** signal, ensuring that dead cells appear red and live cells appear green.[12]



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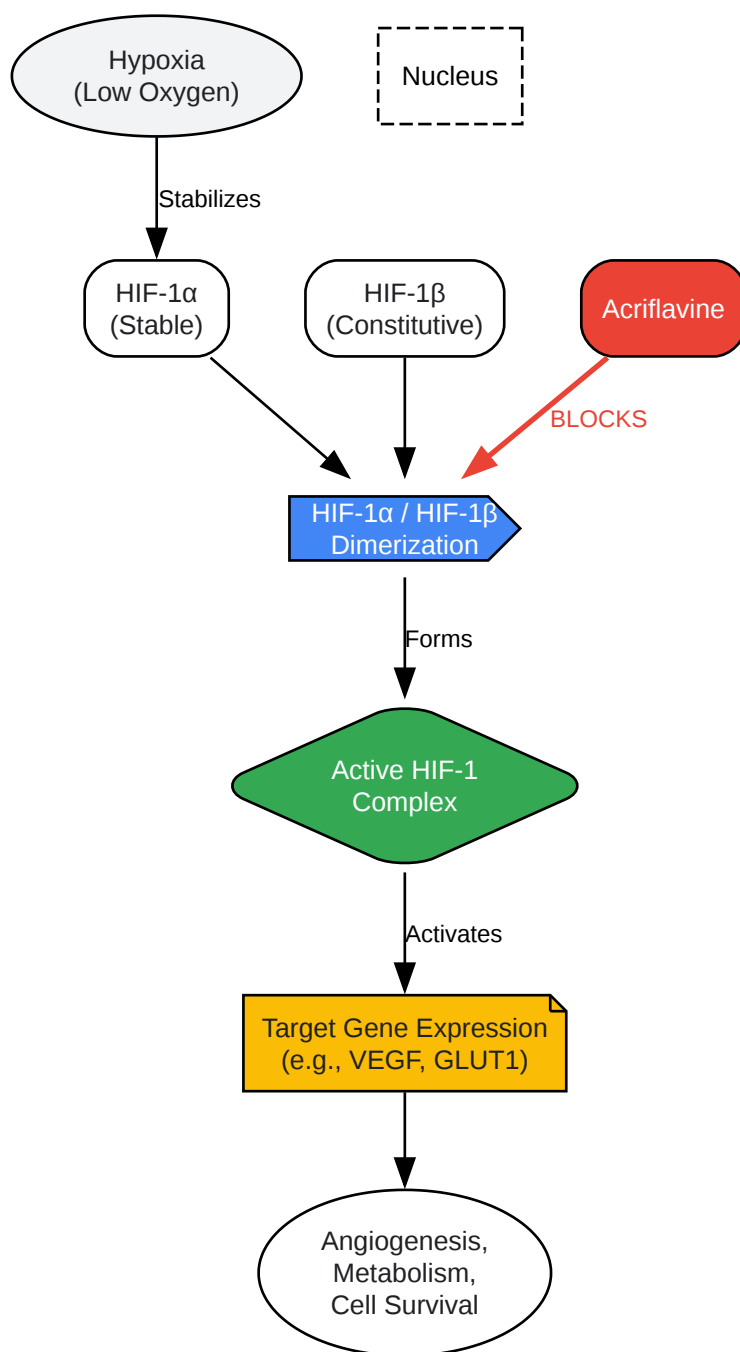
Caption: Principle of the **Acriflavine**/Propidium Iodide (AO/PI) cell viability assay.

## Chromosome and Nuclear Staining

Due to its strong DNA-binding properties, **acriflavine** is an excellent stain for visualizing nuclear morphology and chromosomes. It is particularly useful in fungal cytogenetics, where conventional stains like hematoxylin may obscure details.[9] Because **acriflavine** is DNA-specific, the nucleolus (which is rich in RNA and protein) remains transparent, allowing clear observation of chromatin strands.[9]

## Acriflavine in Drug Development: HIF-1 Inhibition

Beyond its role as a stain, **acriflavine** is a subject of intense research in drug development, particularly in oncology. It has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[1][14] HIF-1 is a transcription factor that allows tumor cells to survive and proliferate in low-oxygen (hypoxic) environments.[3] **Acriflavine** functions by preventing the dimerization of the HIF-1 $\alpha$  and HIF-1 $\beta$  subunits, which is essential for HIF-1's transcriptional activity.[1] By blocking this pathway, **acriflavine** can sensitize cancer cells to chemotherapy and radiotherapy.[3]



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Caption: **Acriflavine**'s mechanism as an inhibitor of the HIF-1 signaling pathway.

## Experimental Protocols

### Protocol 1: General Staining of Cultured Adherent Cells

This protocol provides a general workflow for staining the nuclei of adherent cells grown on coverslips or chamber slides.

Materials:

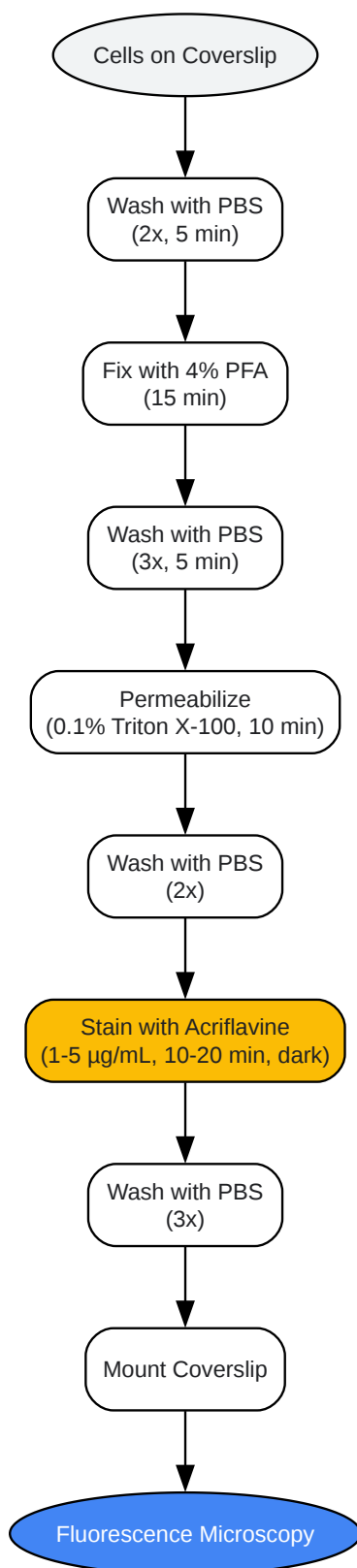
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS (Fixative)
- 0.1% Triton X-100 in PBS (Permeabilization Buffer)
- **Acriflavine** stock solution (1 mg/mL in distilled water)
- **Acriflavine** working solution (1-5 µg/mL in PBS)
- Mounting medium
- Coverslips/Chamber slides with cultured cells

Procedure:

- Wash: Gently remove the culture medium from the cells. Wash twice with PBS for 5 minutes each.
- Fixation: Add 4% PFA to cover the cells and incubate for 15 minutes at room temperature.
- Wash: Remove the fixative and wash the cells three times with PBS for 5 minutes each.
- Permeabilization (Optional but Recommended): Add 0.1% Triton X-100 and incubate for 10 minutes to permeabilize the cell membranes. This ensures the dye can efficiently enter the cell.
- Wash: Remove the permeabilization buffer and wash twice with PBS.
- Staining: Add the **acriflavine** working solution to the cells and incubate for 10-20 minutes at room temperature in the dark.



- Final Wash: Remove the staining solution and wash three times with PBS to remove unbound dye.
- Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium. If using a chamber slide, remove the chamber and add a coverslip.
- Imaging: Visualize using a fluorescence microscope with appropriate filters (e.g., blue excitation, green emission).



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Caption: Experimental workflow for general **acriflavine** staining of cultured cells.

## Protocol 2: Acriflavine/Propidium Iodide Cell Viability Assay

This protocol is designed for assessing the viability of cells in suspension using fluorescence microscopy or a cell counter.

### Materials:

- Cell suspension
- PBS or appropriate buffer (e.g., HBSS)
- **Acriflavine**/Propidium Iodide (AO/PI) dual-stain solution (commercially available or prepared in-house)
- Microscope slides and coverslips

### Procedure:

- **Cell Preparation:** Harvest cells and prepare a single-cell suspension at a concentration of approximately  $1 \times 10^6$  cells/mL in cold PBS.
- **Staining:** Add the AO/PI staining solution to the cell suspension. A common ratio is 1 part stain to 10-20 parts cell suspension. Mix gently by pipetting.
- **Incubation:** Incubate for 1-2 minutes at room temperature. Avoid prolonged incubation as it can lead to artifacts.[\[13\]](#)
- **Imaging:** Immediately place a small volume (10-20  $\mu$ L) of the stained cell suspension onto a microscope slide, cover with a coverslip, and visualize using a fluorescence microscope.
- **Analysis:** Use a dual-band filter set to simultaneously visualize green (live cells) and red (dead cells) fluorescence. Count at least 200 cells to determine the percentage of viable cells.
  - % Viability = (Number of Live Green Cells / Total Number of Cells) x 100

## Protocol 3: Staining of Meiotic Chromosomes (Adapted from Raju, 1986)

This is a specialized protocol for staining chromosomes in fungi, specifically *Neurospora*, and involves acid hydrolysis.<sup>[9]</sup>

### Materials:

- Unfixed fungal perithecia
- 4 N Hydrochloric Acid (HCl)
- **Acriflavine**-Schiff Reagent: **Acriflavine** (100-200 µg/mL) and K<sub>2</sub>S<sub>2</sub>O<sub>5</sub> (5 mg/mL) in 0.1 N HCl
- HCl-Ethanol Wash Solution: 2% concentrated HCl in 98% ethanol (v/v)
- Distilled water
- 10% Glycerol

### Procedure:

- **Hydrolysis:** Immerse the unfixed perithecia in 4 N HCl for 20-30 minutes at 30°C.<sup>[9]</sup> This step removes purine bases, exposing aldehyde groups on the DNA.
- **Rinse:** Briefly rinse the perithecia once with distilled water.
- **Staining:** Transfer the perithecia to the **Acriflavine**-Schiff reagent and stain for 20-30 minutes at 30°C.<sup>[9]</sup>
- **Differentiation Wash:** Wash the stained perithecia three times (3-5 minutes each) in the HCl-ethanol mixture at 30°C. This crucial step removes non-covalently bound stain, increasing specificity.<sup>[9]</sup>
- **Final Rinse:** Wash twice in distilled water.

- Mounting and Squashing: Dissect the perithecia in a drop of 10% glycerol on a microscope slide. Place a coverslip over the sample and gently apply pressure to squash the asci and release the chromosomes.
- Imaging: Examine with an epifluorescence microscope using excitation around 450 nm and emission around 540 nm.[9]

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